3-(1-(2-(4-Fluorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-11-3-1-10(2-4-11)7-13(19)17-6-5-12(8-17)18-14(20)9-22-15(18)21/h1-4,12H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWQRJLQWSOZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4-Fluorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine and thiazolidine rings. The fluorophenyl group is introduced through acylation reactions. Common synthetic routes include:
Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors, often involving cyclization reactions under acidic or basic conditions.
Functionalization: The thiazolidine ring is synthesized through reactions involving sulfur and nitrogen-containing compounds, such as thioamides and amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield, purity, and scalability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(4-Fluorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group and the thiazolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Acylation Reagents: Acyl chlorides, anhydrides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Thiazolidinone Derivatives
The thiazolidinone scaffold is known for its anticancer properties. Compounds similar to 3-(1-(2-(4-Fluorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione have demonstrated significant cytotoxicity against various cancer cell lines. For example, hybrid molecules containing the thiazolidinone core have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, indicating their potential as effective anticancer agents .
Mechanism of Action
The anticancer activity of thiazolidinones is often attributed to their ability to induce apoptosis and inhibit cell proliferation. Studies have shown that these compounds can affect cell cycle regulation and downregulate key proteins involved in tumor growth . For instance, certain derivatives have been reported to induce G1 phase arrest and activate pro-apoptotic pathways.
Anticonvulsant Properties
Research has indicated that thiazolidine derivatives, including those related to this compound, exhibit anticonvulsant activity. In animal models, these compounds have been tested using maximal electroshock and pentylenetetrazole seizure tests. The results suggest that they may serve as potential candidates for the treatment of epilepsy .
Enzyme Inhibition
Acetylcholinesterase Inhibition
Compounds derived from thiazolidinones have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. The synthesis of thiazolidinones from pyrrolidine derivatives has shown promising results in inhibiting this enzyme, which could lead to therapeutic advances in treating cognitive disorders .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of thiazolidinone derivatives is crucial for optimizing their pharmacological properties. Studies have indicated that modifications on the aromatic ring and the thiazolidine core can significantly impact biological activity. For instance, substituents such as fluorophenyl groups enhance potency against certain cancer cell lines .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(1-(2-(4-Fluorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Structural Analogues
Fluorophenyl-Substituted Derivatives
- 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS: 1798513-39-9): This analog differs in the position of the fluorine atom (2- vs. 4-fluorophenyl) and the acyl chain length (propanoyl vs. acetyl).
- Compounds 4 and 5 () :
These isostructural thiazole-pyrazol hybrids share the 4-fluorophenyl group but incorporate additional triazolyl and pyrazolyl moieties. Their triclinic crystal symmetry and planar conformations suggest similarities in solid-state packing, which may influence solubility and bioavailability .
Benzylidene and Heterocyclic Derivatives
- YPC-21440 and YPC-21817 () :
These Pan-Pim kinase inhibitors feature imidazo[1,2-b]pyridazinyl groups and piperazine substituents. The extended aromatic systems and bulky side chains contrast with the simpler pyrrolidine-acetyl structure of the target compound, likely enhancing kinase binding but reducing metabolic stability . - 5a–k () :
Aldose reductase inhibitors with (Z)-5-benzylidene and nitro-phenyl groups demonstrate the importance of conjugated systems for enzyme inhibition. The absence of such groups in the target compound may limit its efficacy in this context .
Enzyme Inhibition
- COX-2 Inhibition () :
Compounds 4a (furan) and 4b (thiophene) exhibit COX-2 inhibition comparable to Diclofenac. Their Mannich base side chains (piperidinylmethyl) may facilitate hydrophobic interactions with the enzyme’s active site, a feature absent in the target compound . - Aldose Reductase Inhibition () :
Derivatives with nitro-phenyl groups (5a–k) show potent inhibition, highlighting the role of electron-withdrawing substituents. The target compound’s 4-fluorophenyl group may offer moderate activity but likely requires structural optimization for enhanced efficacy .
Kinase Modulation () :
YPC series compounds demonstrate that bulky substituents (e.g., piperazinyl-fluorophenyl) are critical for Pan-Pim kinase inhibition. The target compound’s simpler structure may lack the necessary steric bulk for high-affinity binding .
Antimicrobial and Antioxidant Potential (–8)
The presence of fluorophenyl groups in the target compound may similarly enhance oxidative stability .
Biological Activity
The compound 3-(1-(2-(4-Fluorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H15FN2O4S
- Molecular Weight : 344.4 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thiazolidine Ring | Contains a unique sulfur atom |
| Fluorophenyl Group | Enhances lipophilicity and bioactivity |
| Pyrrolidine Moiety | Contributes to the compound's reactivity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorophenyl group increases binding affinity to specific receptors or enzymes, while the thiazolidine and oxazolidinedione moieties contribute to its overall reactivity and stability. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor signaling pathways, influencing cellular responses.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Effects : Studies have shown that thiazolidine derivatives can exhibit anti-inflammatory properties by inhibiting COX enzymes.
- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral polymerases.
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells is being investigated.
In Vitro Studies
- Enzyme Inhibition : A study reported that thiazolidine derivatives, including this compound, inhibited the activity of enzymes such as DPP-IV, which plays a crucial role in glucose metabolism. The IC50 values for these compounds ranged from 0.26 to 0.35 μM, indicating potent activity against DPP-IV .
- Antiviral Activity : Research has shown that certain thiazolidine derivatives exhibit significant antiviral activity against hepatitis C virus (HCV). One study found that compounds similar to our target showed over 95% inhibition of HCV NS5B RNA polymerase in vitro .
In Vivo Studies
- Animal Models : In vivo studies using rat models demonstrated that thiazolidine derivatives reduced inflammation markers significantly compared to control groups. Histopathological examinations revealed minimal degenerative changes in organs, suggesting a favorable safety profile .
- Cancer Models : Preclinical trials indicated that the compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Summary of Biological Activities
| Activity Type | IC50/EC50 Values | Reference |
|---|---|---|
| DPP-IV Inhibition | 0.26 - 0.35 μM | |
| HCV NS5B Inhibition | >95% inhibition | |
| Anti-inflammatory | Significant reduction in edema |
Comparative Analysis of Thiazolidine Derivatives
| Compound Name | Activity Type | IC50/EC50 Values |
|---|---|---|
| Compound A | DPP-IV Inhibition | 0.20 μM |
| Compound B | HCV NS5B Inhibition | 31.9 μM |
| Compound C | Anti-inflammatory | ED50 = 60 μg/mL |
Q & A
Basic: What synthetic methodologies are reported for 3-(1-(2-(4-Fluorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione?
Answer:
The synthesis typically involves multi-step reactions, including:
- Paal-Knorr Reaction : For pyrrole ring formation, as demonstrated in analogous fluorinated heterocycles .
- Chloroacylation and Heterocyclization : Introduction of the thiazole moiety via chloroacetonitrile and thioamide intermediates, followed by cyclization .
- Acetylation and Functionalization : Coupling of the 4-fluorophenylacetyl group to the pyrrolidine ring using NaOH in dichloromethane (DCM), as seen in similar compounds .
Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity. Purification via column chromatography or recrystallization is recommended .
Basic: How is the compound structurally characterized in academic research?
Answer:
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking), as applied to structurally related thiazolidinediones .
- NMR Spectroscopy : Confirms substituent positions (e.g., H/C NMR for pyrrolidine and thiazolidinedione protons/carbons) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns using ESI-MS or MALDI-TOF .
Advanced: How can researchers optimize synthetic yield and purity for large-scale studies?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate key steps like cyclization .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates .
- In-line Analytics : Implement HPLC or UPLC to monitor reaction progress and isolate byproducts (e.g., unreacted 4-fluorophenylacetyl chloride) .
Note : Reproducibility challenges may arise from moisture-sensitive steps; use anhydrous conditions and inert atmospheres .
Advanced: What analytical strategies assess the compound’s stability under experimental conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and varying pH (1–13) to identify degradation products .
- HPLC-PDA/MS : Track degradation kinetics and characterize products (e.g., hydrolyzed thiazolidinedione ring) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for storage recommendations .
Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?
Answer:
- Enzyme Inhibition Assays : Test activity against PPARγ (peroxisome proliferator-activated receptor gamma) using fluorescence polarization or radioligand binding .
- Molecular Docking : Model interactions with PPARγ’s ligand-binding domain using software like AutoDock Vina .
- In Vivo Studies : Administer the compound to diabetic rodent models and measure glucose tolerance and insulin sensitivity .
Data Interpretation : Cross-validate in vitro and in vivo results to resolve discrepancies (e.g., poor bioavailability masking in vitro efficacy) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Substituent Variation : Modify the 4-fluorophenyl group (e.g., replace F with Cl, CF) or the pyrrolidine ring (e.g., introduce methyl groups) .
- Biological Screening : Test derivatives in PPARγ transactivation assays and adipocyte differentiation models .
- Computational QSAR : Use Gaussian or Schrödinger software to correlate electronic properties (e.g., logP, HOMO/LUMO) with activity .
Advanced: How to evaluate environmental impact and degradation pathways?
Answer:
- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and analyze breakdown products via LC-MS .
- Biodegradation Assays : Incubate with soil or wastewater microbes to assess persistence .
- Ecotoxicity Testing : Use Daphnia magna or algal models to determine LC values .
Advanced: How to address contradictory data in biological activity or synthetic outcomes?
Answer:
- Statistical Design : Apply randomized block designs with split-split plots to account for variability in reaction conditions or biological replicates .
- Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., solvent purity, cell line differences) .
- Control Standardization : Use internal standards (e.g., rosiglitazone for PPARγ assays) to normalize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
